molecular formula C2H6O5S2 B2369252 Methanesulfonic acid, 1-(methylsulfonyl) CAS No. 44820-79-3

Methanesulfonic acid, 1-(methylsulfonyl)

Cat. No. B2369252
CAS RN: 44820-79-3
M. Wt: 174.19
InChI Key: BYMKUFGVNOCUCC-UHFFFAOYSA-N
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Description

Methanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is methyl . It is also known as MSA and is a strong organic acid . The chemical oxidation of dimethyl sulfide in the atmosphere leads to the formation of MSA in large quantities .


Synthesis Analysis

An unprecedented metal-, halogen- and solvent-free, MSAA-promoted S -carbonylation of thiols with feedstock acids has been developed . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .


Molecular Structure Analysis

Methanesulfonic acid (MsOH) or methanesulphonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .


Chemical Reactions Analysis

Methanesulfonic anhydride is a commonly used methanesulfonylation reagent . One of its most common applications is in the presence of bases such as pyridine, 2,4,6-trimethylpyridine, or triethylamine, where it reacts with alcohols to produce the corresponding methylsulfonyl esters .


Physical And Chemical Properties Analysis

Methanesulfonic acid is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . It has a high solubility for several specialty and base metals including lead .

Mechanism of Action

Target of Action

(Methylsulfonyl)methanesulfonic acid, also known as Methanesulfonic acid, 1-(methylsulfonyl), is primarily used in organic synthesis . It serves as a cross-linking agent and a fluorinating reagent for the preparation of fluoroalkyl compounds

Mode of Action

The compound’s mode of action is largely based on its chemical properties. As a cross-linking agent, it can create bridges between different molecules, altering their structure and function. As a fluorinating reagent, it can introduce fluorine atoms into other compounds, significantly changing their chemical behavior .

Result of Action

The molecular and cellular effects of (Methylsulfonyl)methanesulfonic acid’s action depend on its role in the specific reaction. As a cross-linking agent, it can alter the structure and function of target molecules. As a fluorinating reagent, it can change the chemical behavior of target compounds .

Safety and Hazards

Methanesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be corrosive to metals, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Methanesulfonic acid has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

methylsulfonylmethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMKUFGVNOCUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylsulfonyl)methanesulfonic acid

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